molecular formula C17H17ClN2O3 B3975182 4-chloro-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide

4-chloro-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide

Cat. No. B3975182
M. Wt: 332.8 g/mol
InChI Key: JKBGFWFBKOPMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide, also known as GW501516, is a synthetic drug that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes due to its ability to increase energy expenditure and enhance lipid metabolism. However, it has gained popularity in the sports community due to its potential to enhance endurance and performance.

Mechanism of Action

4-chloro-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide works by activating the PPARδ receptor, which regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved energy expenditure and insulin sensitivity. Additionally, it has been shown to increase the expression of genes involved in mitochondrial biogenesis, leading to enhanced endurance and performance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, reduced triglyceride levels, and enhanced endurance and performance. It has also been found to increase the expression of genes involved in mitochondrial biogenesis, leading to improved energy production and increased endurance.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide in lab experiments include its ability to improve insulin sensitivity, increase glucose uptake, and enhance lipid metabolism. It has also been shown to have potential therapeutic applications in various metabolic disorders. However, its use as a doping agent in sports is a limitation, as it can lead to unfair advantages and potential health risks.

Future Directions

Future research on 4-chloro-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide should focus on its potential therapeutic applications in metabolic disorders, as well as its mechanisms of action in enhancing endurance and performance. Additionally, further studies are needed to determine the long-term effects and safety of this compound use, particularly in athletes. Finally, the development of selective PPARδ agonists with fewer side effects may be a promising direction for future research.

Scientific Research Applications

4-chloro-N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models. Additionally, it has been found to enhance endurance and performance in athletes, making it a popular doping agent.

properties

IUPAC Name

4-chloro-2-nitro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-12(7-8-13-5-3-2-4-6-13)19-17(21)15-10-9-14(18)11-16(15)20(22)23/h2-6,9-12H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBGFWFBKOPMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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